Gliclazide Impurity D, chemically identified as (Z)-N-(2-(3-methyl-1-(2-(3-methyl-1-(4-methylphenyl) sulfonyl) butyl) ureido) propyl)-4-methylbenzenesulfonamide, is a stereoisomer of the antidiabetic drug gliclazide. [] It arises during the synthesis and storage of gliclazide, specifically through the photodegradation of the (E)-isomer. [] While not intended for therapeutic use, Gliclazide Impurity D serves as a crucial marker in pharmaceutical quality control and analytical chemistry research. Its presence above a certain threshold indicates potential degradation of gliclazide, impacting drug efficacy and safety. [] Therefore, understanding its properties and behavior is paramount in ensuring the quality and stability of gliclazide formulations.
Gliclazide Impurity D is a notable impurity associated with the antidiabetic drug gliclazide, which belongs to the sulfonylurea class of medications. This compound is identified by its Chemical Abstracts Service number 1136426-19-1 and plays a significant role in pharmaceutical research, particularly in the context of drug stability and impurity profiling. Understanding this impurity is crucial for ensuring the safety and efficacy of gliclazide formulations.
Gliclazide Impurity D is typically formed during the synthesis of gliclazide or its formulations. The presence of impurities like Gliclazide Impurity D can arise from various reaction conditions and processes used in the production of gliclazide, including heat application and other chemical reactions that occur during manufacturing.
This compound is classified as a pharmaceutical impurity. Its specific structure and formation conditions differentiate it from other related impurities, such as Gliclazide Impurity A, C, and F. The unique characteristics of Gliclazide Impurity D make it a subject of interest in analytical chemistry and quality control within pharmaceutical development.
The synthesis of Gliclazide Impurity D involves several key steps:
In industrial settings, these synthetic routes are scaled up while maintaining strict control over reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. Techniques like high-performance liquid chromatography are utilized to monitor the purity throughout the production process.
Gliclazide Impurity D possesses a distinct molecular structure characterized by a hexahydrocyclopenta[c]pyrrol-2(1H)-carboxamide moiety. This structure influences its chemical reactivity and interactions within pharmaceutical formulations.
The molecular formula for Gliclazide Impurity D is C₁₁H₁₅N₃O₂S, with a molecular weight of approximately 253.32 g/mol. Its structural features contribute to its classification as an impurity in gliclazide formulations.
Gliclazide Impurity D can participate in various chemical reactions:
The outcomes of these reactions depend on specific conditions and reagents used. For instance, oxidation may lead to sulfonic acids, while reduction could yield sulfonamides.
Gliclazide Impurity D operates similarly to gliclazide in terms of its mechanism of action:
The pharmacokinetics indicate that gliclazide is extensively metabolized by the liver, with metabolites excreted primarily through urine (60-70%) and feces (10-20%) .
Gliclazide Impurity D is typically presented as a white to off-white crystalline powder. Its solubility characteristics are crucial for its behavior in pharmaceutical formulations.
The compound has specific reactivity patterns due to its functional groups, which dictate its stability under various environmental conditions. Analytical methods such as high-performance liquid chromatography are employed to assess its purity and concentration in formulations .
Gliclazide Impurity D is primarily utilized in scientific research focused on:
N-[(4-Methylphenyl)sulfonyl]hexahydrocyclopenta[c]pyrrol-2(1H)-carboxamide is the systematic name for Gliclazide Impurity D, reflecting its core structure: a hexahydrocyclopenta[c]pyrrole carboxamide group linked to a p-tolylsulfonyl moiety [2] [5]. This nomenclature precisely defines the spatial arrangement of atoms and functional groups critical for regulatory identification.
Regulatory documents uniformly designate this compound as Gliclazide BP Impurity D or EP Impurity D, emphasizing its recognition in British and European Pharmacopoeias [4] [7]. Additional aliases include N-Tosylhexahydrocyclopenta[c]pyrrole-2(1H)-carboxamide and Gliclazide Related Compound D, used interchangeably in analytical and synthetic contexts [8].
The empirical formula C₁₅H₂₀N₂O₃S (MW: 308.4 g/mol) distinguishes Impurity D from the parent drug Gliclazide (C₁₅H₂₁N₃O₃S, MW: 323.4 g/mol) through the absence of a urea nitrogen atom [2] [7]. This difference arises from the replacement of the –NHCONH– bridge with a –NHC(O)– group, reducing the nitrogen count and molecular weight.
While crystallographic data is limited in public literature, spectroscopic profiles are well-established:
Table 1: Spectroscopic Signatures of Gliclazide Impurity D
Technique | Key Peaks | Assignment |
---|---|---|
¹H NMR | δ 2.4 ppm (s, 3H) | Methyl group protons |
δ 3.1–3.3 ppm (m, 4H) | Methylene protons of pyrrolidine | |
δ 7.6–7.8 ppm (d, 2H) | Aromatic ortho protons | |
IR | 1,680 cm⁻¹ | Amide carbonyl stretch |
MS | m/z 309.1 | [M+H]⁺ molecular ion |
Impurity D primarily forms as a synthetic intermediate during Gliclazide production. It arises from the incomplete reaction between 3-azabicyclo[3.3.0]octane and p-toluenesulfonyl isocyanate, where the urea-forming step is truncated [9]. Alternatively, it emerges as a degradation byproduct under hydrolytic conditions, where the urea linkage of Gliclazide cleaves to yield the carboxamide derivative [7] [8].
The formation pathways involve:
Table 2: Conditions Favoring Impurity D Formation
Pathway | Reaction Conditions | Key Control Parameters |
---|---|---|
Incomplete Synthesis | 40–60°C, polar aprotic solvents | Stoichiometric ratio, catalyst |
Degradation | pH <3 or pH >8, 70–90°C | Storage humidity, excipient pH |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4